molecular formula C15H31N5O5 B14253585 L-Seryl-L-lysyl-L-lysine CAS No. 213187-86-1

L-Seryl-L-lysyl-L-lysine

Cat. No.: B14253585
CAS No.: 213187-86-1
M. Wt: 361.44 g/mol
InChI Key: CRJZZXMAADSBBQ-SRVKXCTJSA-N
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Description

L-Seryl-L-lysyl-L-lysine is a tripeptide composed of three amino acids: L-serine, L-lysine, and another L-lysine. This compound is of interest due to its potential applications in various fields, including biochemistry, medicine, and industrial processes. The presence of both serine and lysine residues in its structure allows it to participate in a variety of biochemical reactions and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Seryl-L-lysyl-L-lysine can be synthesized using standard peptide synthesis techniques. One common method is solid-phase peptide synthesis (SPPS), which involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:

    Attachment of the first amino acid: The first amino acid (L-serine) is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid (L-lysine) is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for the third amino acid (L-lysine).

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound may involve fermentation processes using genetically engineered microorganisms. For example, Corynebacterium glutamicum can be engineered to overproduce L-lysine, which can then be chemically or enzymatically linked to L-serine to form the desired tripeptide .

Chemical Reactions Analysis

Types of Reactions

L-Seryl-L-lysyl-L-lysine can undergo various chemical reactions, including:

    Oxidation: The serine residue can be oxidized to form a hydroxyl group.

    Reduction: The lysine residues can participate in reduction reactions, particularly in the presence of reducing agents.

    Substitution: The amino groups in lysine can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used.

    Reduction: Sodium borohydride or other reducing agents are commonly employed.

    Substitution: Electrophiles such as acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products

    Oxidation: Hydroxylated derivatives of the peptide.

    Reduction: Reduced forms of the peptide with modified lysine residues.

    Substitution: Substituted derivatives with various functional groups attached to the lysine residues.

Scientific Research Applications

L-Seryl-L-lysyl-L-lysine has several applications in scientific research:

Mechanism of Action

The mechanism of action of L-Seryl-L-lysyl-L-lysine involves its interaction with various molecular targets, including enzymes and receptors. The serine residue can participate in hydrogen bonding and nucleophilic attacks, while the lysine residues can form ionic bonds and participate in electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Seryl-L-lysyl-L-lysine is unique due to its specific combination of amino acids, which allows it to participate in a wide range of biochemical reactions and interactions. The presence of two lysine residues provides additional sites for modification and interaction, making it a versatile compound for various applications.

Properties

CAS No.

213187-86-1

Molecular Formula

C15H31N5O5

Molecular Weight

361.44 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]hexanoyl]amino]hexanoic acid

InChI

InChI=1S/C15H31N5O5/c16-7-3-1-5-11(19-13(22)10(18)9-21)14(23)20-12(15(24)25)6-2-4-8-17/h10-12,21H,1-9,16-18H2,(H,19,22)(H,20,23)(H,24,25)/t10-,11-,12-/m0/s1

InChI Key

CRJZZXMAADSBBQ-SRVKXCTJSA-N

Isomeric SMILES

C(CCN)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CO)N

Canonical SMILES

C(CCN)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CO)N

Origin of Product

United States

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